
1-(4-Fluorophenyl)-2-(1-imidazol-1-ylpropan-2-ylamino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-2-(1-imidazol-1-ylpropan-2-ylamino)ethanol, also known as FPEI, is a chemical compound that has been widely studied in the field of pharmaceutical research. It is a potent inhibitor of the enzyme histone deacetylase (HDAC), which has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammation. In
Wirkmechanismus
The mechanism of action of 1-(4-Fluorophenyl)-2-(1-imidazol-1-ylpropan-2-ylamino)ethanol is through the inhibition of HDAC enzymes. HDAC enzymes are responsible for the removal of acetyl groups from histone proteins, which can lead to changes in gene expression. By inhibiting HDAC enzymes, 1-(4-Fluorophenyl)-2-(1-imidazol-1-ylpropan-2-ylamino)ethanol can alter gene expression patterns, leading to changes in cell behavior and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-Fluorophenyl)-2-(1-imidazol-1-ylpropan-2-ylamino)ethanol are largely dependent on its mechanism of action. By inhibiting HDAC enzymes, 1-(4-Fluorophenyl)-2-(1-imidazol-1-ylpropan-2-ylamino)ethanol can alter gene expression patterns, leading to changes in cell behavior and function. This can result in a variety of effects, including cell cycle arrest, apoptosis, and changes in cellular metabolism. Additionally, 1-(4-Fluorophenyl)-2-(1-imidazol-1-ylpropan-2-ylamino)ethanol has been shown to have anti-inflammatory properties, which can lead to a reduction in inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-Fluorophenyl)-2-(1-imidazol-1-ylpropan-2-ylamino)ethanol in lab experiments include its potent HDAC inhibition activity, which makes it a useful tool for studying the role of HDAC enzymes in disease. Additionally, 1-(4-Fluorophenyl)-2-(1-imidazol-1-ylpropan-2-ylamino)ethanol has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using 1-(4-Fluorophenyl)-2-(1-imidazol-1-ylpropan-2-ylamino)ethanol in lab experiments. For example, 1-(4-Fluorophenyl)-2-(1-imidazol-1-ylpropan-2-ylamino)ethanol is a relatively complex molecule, which can make synthesis and purification challenging. Additionally, 1-(4-Fluorophenyl)-2-(1-imidazol-1-ylpropan-2-ylamino)ethanol has been shown to have off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
For the study of 1-(4-Fluorophenyl)-2-(1-imidazol-1-ylpropan-2-ylamino)ethanol include the development of 1-(4-Fluorophenyl)-2-(1-imidazol-1-ylpropan-2-ylamino)ethanol-based therapies and the development of analogs with improved potency and selectivity.
Synthesemethoden
The synthesis of 1-(4-Fluorophenyl)-2-(1-imidazol-1-ylpropan-2-ylamino)ethanol involves a multi-step process that begins with the reaction of 4-fluorobenzaldehyde with 1-bromo-2-propanol to form the intermediate 1-(4-fluorophenyl)-2-(hydroxymethyl)propan-2-ol. This intermediate is then reacted with imidazole and triethylamine to form 1-(4-fluorophenyl)-2-(1-imidazol-1-ylpropan-2-ylamino)ethanol, which is the final product.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)-2-(1-imidazol-1-ylpropan-2-ylamino)ethanol has been extensively studied for its potential therapeutic applications. It has been shown to have potent anti-cancer activity, as it inhibits the growth and survival of cancer cells by inducing cell cycle arrest and apoptosis. 1-(4-Fluorophenyl)-2-(1-imidazol-1-ylpropan-2-ylamino)ethanol has also been studied for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease, as it has been shown to protect neurons from oxidative stress and inflammation. Additionally, 1-(4-Fluorophenyl)-2-(1-imidazol-1-ylpropan-2-ylamino)ethanol has been studied for its anti-inflammatory properties, as it inhibits the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-2-(1-imidazol-1-ylpropan-2-ylamino)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O/c1-11(9-18-7-6-16-10-18)17-8-14(19)12-2-4-13(15)5-3-12/h2-7,10-11,14,17,19H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUNMHFOGUWRMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CN=C1)NCC(C2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-2-(1-imidazol-1-ylpropan-2-ylamino)ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[Methyl(oxolan-2-ylmethyl)amino]ethoxy]benzoic acid](/img/structure/B7588071.png)
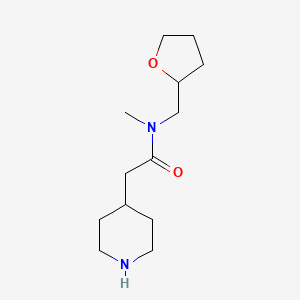
![2-[Ethyl(thiophen-2-ylmethyl)amino]propanoic acid](/img/structure/B7588085.png)
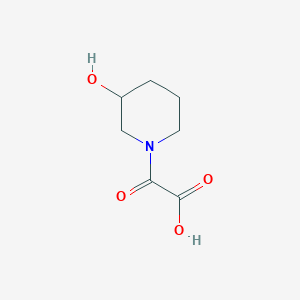
![4-[Methyl-(3-methylcyclohexyl)amino]-4-oxobutanoic acid](/img/structure/B7588100.png)
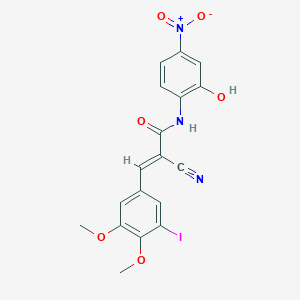
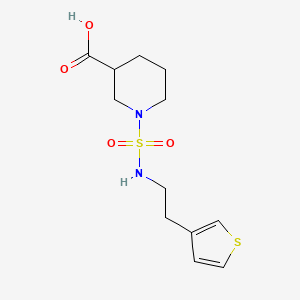
![N-[1-(3-chloro-4-fluorophenyl)ethyl]-1-thiophen-3-ylpropan-2-amine](/img/structure/B7588109.png)
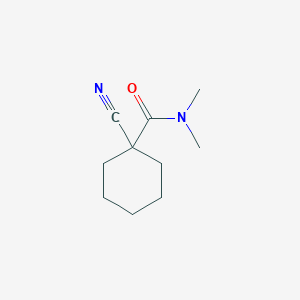
![2-[1-(2-Methylphenyl)ethylamino]propanoic acid](/img/structure/B7588137.png)

![6-[1-(4-Fluorophenyl)ethylamino]pyridine-3-carboxylic acid](/img/structure/B7588157.png)
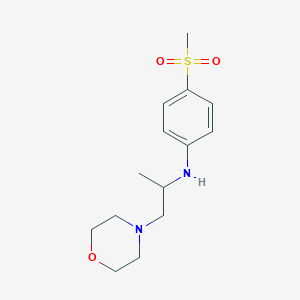
![Ethyl 6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylate](/img/structure/B7588170.png)